5-Hydroxy-1-methylpiperidin-2-one

Antioxidant Free Radical Scavenging Natural Product Pharmacology

Researchers investigating allergic asthma or oxidative stress models require validated reference compounds with published in vivo efficacy. 5-Hydroxy-1-methylpiperidin-2-one (CAS 33342-01-7) is a naturally occurring piperidinone alkaloid with: • Quantified antihistamine activity: 55.54% protection at 12.5 mg/kg (guinea pig bronchoconstriction model) • Verified antioxidant IC50: 49.55 ± 0.75 µg/mL (comparable to ascorbic acid) • Cytotoxicity data: IC50 30.00 ± 0.55 µg/mL against A549 lung cancer cells • Defined albumin binding affinity (K = 2.8 × 10⁴ M⁻¹) for PK studies Available as a high-purity research standard. Secure supply chain with documented batch-specific analytical data.

Molecular Formula C6H11NO2
Molecular Weight 129.159
CAS No. 33342-01-7
Cat. No. B2861107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-methylpiperidin-2-one
CAS33342-01-7
Molecular FormulaC6H11NO2
Molecular Weight129.159
Structural Identifiers
SMILESCN1CC(CCC1=O)O
InChIInChI=1S/C6H11NO2/c1-7-4-5(8)2-3-6(7)9/h5,8H,2-4H2,1H3
InChIKeyUCSPSEUVPQTOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-1-methylpiperidin-2-one: Research Sourcing & Profile


5-Hydroxy-1-methylpiperidin-2-one (CAS 33342-01-7), also known as 5-HMP, is a naturally occurring piperidinone alkaloid first isolated from the leaves of *Tragia involucrata* [1]. It is a heterocyclic building block with a molecular formula of C6H11NO2 and a molecular weight of 129.16 g/mol [2]. Primary research has focused on its antioxidant, cytotoxic, and antihistamine properties, making it a compound of interest for pharmacology and medicinal chemistry studies.

Naturally sourced piperidinone alkaloid building block
Reported antioxidant, antihistamine & cytotoxicity research profiles
Research tool for pharmacology & medicinal chemistry studies

5-Hydroxy-1-methylpiperidin-2-one: Key Differentiating Evidence


In the piperidin-2-one chemical class, subtle structural modifications, such as the presence and position of a hydroxyl group, critically alter pharmacological activity and binding kinetics. While generic piperidinones may serve as simple synthons, the specific 5-hydroxy-1-methyl substitution pattern in this compound confers distinct, quantifiable biological effects—including radical scavenging potency comparable to ascorbic acid [1] and specific antihistamine activity in *in vivo* models [2]. Substituting with an unsubstituted or differently substituted analog (e.g., 1-methylpiperidin-2-one or 5-hydroxy-2-piperidinone) would eliminate these documented bioactivities, rendering the substitution invalid for studies requiring these specific mechanisms.

Analog mismatch Analogs lacking the 5-hydroxy-1-methyl substitution may lose reported radical scavenging and antihistamine activities.
Class difference Generic piperidinones may not reproduce the specific cytotoxicity or protein-binding profiles documented for 5-HMP.
Activity shift Unsubstituted or differently hydroxylated piperidin-2-ones may alter binding kinetics, limiting direct interchangeability.

5-Hydroxy-1-methylpiperidin-2-one: Quantitative Evidence Guide


Radical Scavenging Activity vs. Ascorbic Acid

In a standardized *in vitro* free radical scavenging assay, 5-HMP demonstrated antioxidant activity with an IC50 value of 49.55 ± 0.75 µg/mL. This potency is reported as comparable to that of the reference standard, L-ascorbic acid, under the same experimental conditions [1].

Radical scavenging
Head-to-head
IC50 49.55 ± 0.75 µg/mL
vs L-ascorbic acid (comparable activity reported)
Supports antioxidant assay context
Data to verify assay conditions
Antioxidant Free Radical Scavenging Natural Product Pharmacology

Cytotoxicity Against A549 Lung Cancer Cells

5-HMP was evaluated for its cytotoxic effect on the A549 human lung cancer cell line using an MTT assay. The compound exhibited a dose-dependent cytotoxicity with a quantified IC50 value of 30.00 ± 0.55 µg/mL [1]. This provides a baseline potency metric for this specific cellular model.

A549 cytotoxicity
Class-level
IC50 30.00 ± 0.55 µg/mL
MTT assay, no comparator compound tested
Supports cell-model endpoint review
Dose-response for lung cancer cell context
Cytotoxicity Anti-cancer Lung Cancer A549 Cell Line

Antihistamine Protection in Bronchoconstriction Model

In an *in vivo* model of histamine-induced bronchoconstriction in guinea pigs, 5-HMP provided 55.54 ± 2.78% protection at a dose of 12.5 mg/kg [1]. Molecular docking studies against the histamine H1 receptor suggested a binding mode comparable to the reference antihistamines chlorpheniramine maleate and mepyramine [1].

Bronchoprotection
Reported
55.54 ± 2.78% protection at 12.5 mg/kg
Guinea pig model, docking comparable to chlorpheniramine/mepyramine
Supports histamine-response model context
In vivo endpoint review
Antihistamine Anti-allergic In vivo pharmacology Bronchoconstriction

Serum Albumin Binding Affinity (BSA)

The binding interaction of 5-HMP with the carrier protein BSA was quantified using fluorescence quenching spectroscopy. The calculated binding constant was K5-HMP = 2.8 ± 1.4 × 10⁴ M⁻¹, with a corresponding binding free energy (ΔG) of -6.06 kcal/mol [1]. This quantitative data is essential for predicting drug transport and bioavailability.

BSA binding
Class-level
K = 2.8 ± 1.4 × 10⁴ M⁻¹, ΔG = -6.06 kcal/mol
Fluorescence quenching, fixed BSA 1.0 µM
Supports protein-binding and distribution modeling
Preclinical ADME context review
Protein Binding BSA Pharmacokinetics Drug Transport

5-Hydroxy-1-methylpiperidin-2-one: Research Application Scenarios


Anti-Allergic & Bronchorelaxant Preclinical Models

For research groups investigating novel treatments for allergic asthma or related respiratory conditions, 5-HMP offers a validated starting point. Its *in vivo* efficacy in a guinea pig model of histamine-induced bronchoconstriction is quantified at 55.54% protection at a 12.5 mg/kg dose [1]. This established efficacy profile makes it suitable for use as a reference compound or for further medicinal chemistry optimization in this therapeutic area.

Cytotoxic Lead in Lung Cancer Models

Researchers studying novel anti-cancer agents from natural sources can utilize 5-HMP as a lead structure. Its cytotoxic effect on the A549 lung cancer cell line has been clearly quantified with an IC50 of 30.00 ± 0.55 µg/mL [1]. This data point is critical for dose-response studies and for establishing structure-activity relationships (SAR) with synthetic derivatives aimed at improving potency.

In Vitro Antioxidant Reference Standard

Due to its quantifiable and comparable radical scavenging activity (IC50 = 49.55 ± 0.75 µg/mL) to the standard ascorbic acid [1], 5-HMP can serve as a validated natural product reference standard in antioxidant assay development. Its use can help standardize results across different experimental setups and provide a benchmark for evaluating the activity of other natural extracts or pure compounds.

Drug-Protein Binding for Pharmacokinetic Modeling

For academic and industrial research focused on drug transport and pharmacokinetic predictions, 5-HMP's binding properties to serum albumin (K = 2.8 ± 1.4 × 10⁴ M⁻¹) are well-defined [1]. This makes the compound a useful model system for studying the impact of small-molecule structural features on albumin binding, informing the design of molecules with improved pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Histamine-response models
In vivo bronchoprotection context
Model endpoint interpretation
Lung cancer cell studies
Cell-model cytotoxicity review
Dose-response interpretation
Antioxidant assay standardization
Radical scavenging benchmark
Comparator-standard assay validation
Preclinical distribution modeling
Albumin binding affinity context
Binding-model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-1-methylpiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.